Divinylbenzene

Description

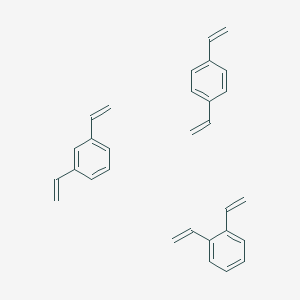

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRTYDVEIRVNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10, Array | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30110005 | |

| Record name | 1,2-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid. | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(divinylbenzene) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005% | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93 | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.48 | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, straw-colored liquid. | |

CAS No. |

1321-74-0, 91-14-5, 9003-69-4 | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Divinylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4W41DJ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Divinylbenzene Containing Polymeric Systems

Free Radical Polymerization Techniques for Divinylbenzene Copolymers

Free radical polymerization is a common and versatile method for preparing this compound-containing polymeric systems. tandfonline.commcmaster.ca This process involves the use of a free radical initiator to start the polymerization of vinyl monomers, including styrene (B11656) and this compound. mcmaster.ca The choice of specific technique, such as suspension, dispersion, or emulsion polymerization, allows for the tailoring of the polymer's physical form, from microspheres and beads to monodisperse particles and porous monoliths. tandfonline.commdpi.comajchem-a.com

Suspension Polymerization for Microsphere and Bead Formation

Suspension polymerization is a widely utilized method for producing spherical polymer particles, often referred to as beads or microspheres, with diameters typically ranging from the micrometer to the millimeter scale. osti.govfuture4200.com In this process, a monomer phase, consisting of the monomers (e.g., styrene and this compound), an initiator, and often a porogen, is dispersed as droplets in an immiscible continuous phase, usually water. scielo.bracs.org A suspending agent or stabilizer is added to the aqueous phase to prevent the monomer droplets from coalescing. scielo.br Polymerization occurs within these individual droplets, leading to the formation of solid polymer beads. scielo.br

The concentration and type of initiator play a significant role in the kinetics of suspension polymerization and the morphology of the resulting polymer particles. scielo.brredalyc.orgscielo.br An increase in initiator concentration generally leads to a higher polymerization rate. scielo.brredalyc.org This accelerated reaction can cause a rapid increase in the viscosity of the monomer-polymer mixture within the droplets, a phenomenon known as the gel effect, which becomes more pronounced at the beginning of the reaction. redalyc.org This increased viscosity can hinder droplet coalescence, resulting in smaller particle sizes. scielo.brredalyc.org Studies have shown that doubling or even quadrupling the initiator concentration can lead to a noticeable decrease in particle size and a narrower particle size distribution. scielo.brredalyc.org For instance, in the synthesis of magnetic styrene-divinylbenzene copolymers, increasing the concentration of benzoyl peroxide (BPO) as the initiator resulted in smaller particle sizes and a narrower size distribution. redalyc.org

The type of initiator also affects the reaction. For example, using tert-butylperoxy 2-ethylhexyl carbonate (TBEC) as an initiator in the copolymerization of styrene and this compound has been shown to significantly increase the reaction rate compared to using BPO, while maintaining similar polymer properties like molecular weight and polydispersity. aidic.it However, the final porosity of styrene-DVB copolymers is largely insensitive to the amount of the initiator. itu.edu.tr

Table 1: Effect of Initiator Concentration on Particle Characteristics in Styrene-Divinylbenzene Copolymerization

| Initiator (BPO) Conc. (wt%) | Resulting Particle Size | Particle Size Distribution | Reference |

|---|---|---|---|

| Increased | Decreased | Narrower | scielo.brredalyc.org |

| Decreased | Increased | Broader | scielo.br |

The formation of a macroporous structure within this compound-containing polymers is achieved by incorporating an inert diluent, also known as a porogen, into the monomer phase during polymerization. tandfonline.comacs.org This porogen is miscible with the monomers but is a poor solvent for the resulting copolymer. acs.org As polymerization proceeds, the growing polymer network phase-separates from the diluent, which is later removed, leaving behind a network of pores. tandfonline.commdpi.com

The choice of porogen is critical in determining the porous properties of the final material. mdpi.comresearchgate.netmdpi.com Porogens can be classified as solvating ("good") or non-solvating ("bad") diluents. mdpi.com Good solvents, which are miscible with both the monomer and the polymer, delay phase separation, leading to smaller pores. mdpi.com Conversely, non-solvating diluents cause earlier phase separation, resulting in larger macropores and a potentially lower surface area. mdpi.com The use of a mixture of a good solvent and a poor solvent allows for fine-tuning of the pore structure. researchgate.net For example, using a two-component porogen system of a higher alcohol (a poor solvent) and mesitylene (B46885) or toluene (B28343) (good solvents) has been shown to be effective in creating macroporous polythis compound monoliths. researchgate.net The molecular weight of a polymeric porogen also plays a role, with higher molecular weight porogens leading to larger pores. tandfonline.com

Table 2: Influence of Porogen Type on Polymer Morphology

| Porogen Type | Effect on Phase Separation | Resulting Pore Structure | Reference |

|---|---|---|---|

| Solvating ("Good" Solvent) | Delayed | Smaller pores | mdpi.com |

| Non-solvating ("Bad" Solvent) | Early | Larger macropores | mdpi.com |

| Mixture of Good and Poor Solvents | Tunable | Controlled pore size | researchgate.net |

| High Molecular Weight Polymeric Porogen | - | Larger pores | tandfonline.com |

Mechanical parameters such as stirring speed and reaction temperature are crucial in controlling the physical characteristics of the polymer particles produced via suspension polymerization. scielo.brscielo.br Stirring speed directly influences the size of the monomer droplets dispersed in the aqueous phase. scielo.brscielo.br Higher stirring speeds create smaller droplets, which in turn lead to the formation of smaller polymer particles with a narrower size distribution. scielo.brscielo.br For example, in the production of magnetic crosslinked polystyrene microspheres, increasing the stirring speed from 480 rpm to 720 rpm resulted in a significant decrease in particle size. scielo.brscielo.br

Role of Diluents and Porogens in Macroporous Structure Development

Dispersion Polymerization for Monodisperse Poly(this compound) Particles

Dispersion polymerization is a method used to produce monodisperse polymer particles, typically in the micrometer size range. mdpi.comresearchgate.net This technique involves polymerizing a monomer that is soluble in the reaction medium, but the resulting polymer is not. researchgate.net A stabilizer is used to prevent the aggregation of the formed polymer particles. researchgate.net

The preparation of monodisperse poly(this compound) particles via dispersion polymerization can be challenging due to the crosslinking nature of DVB, which can interfere with particle nucleation and growth, leading to irregular shapes and broad size distributions. researchgate.netacs.org To overcome these issues, a two-stage approach is often employed where the crosslinking agent (DVB) is added after the initial nucleation stage of a monomer like styrene. acs.org Another strategy involves the slow, continuous feeding of DVB into the reaction mixture. researchgate.netacs.org This controlled addition allows for the formation of monodisperse crosslinked particles. For example, monodisperse poly(styrene-co-divinylbenzene) microspheres have been successfully synthesized by the controlled addition of DVB to a dispersion polymerization of styrene in an ethanol (B145695)/2-methoxyethanol mixture. researchgate.net Highly crosslinked, monodisperse poly(this compound) microspheres with diameters between 2 and 5 µm have also been produced via precipitation polymerization in acetonitrile (B52724) without the need for a stabilizer. mcmaster.ca

Emulsion and High Internal Phase Emulsion (HIPE) Polymerization

Emulsion polymerization is a technique that typically yields polymer particles of smaller size (nanometer to sub-micrometer range) compared to suspension polymerization. capes.gov.brresearchgate.net In a conventional emulsion polymerization, the monomer is emulsified in an immiscible continuous phase (usually water) with the aid of a surfactant to form micelles. Polymerization is initiated in the aqueous phase, and the radicals diffuse into the monomer-swollen micelles, where polymerization occurs. However, the emulsion polymerization of DVB can deviate from this typical mechanism, with polymerization occurring preferentially in the larger monomer droplets. capes.gov.br

High Internal Phase Emulsion (HIPE) polymerization is a specific type of emulsion polymerization used to create highly porous materials known as polyHIPEs. ajchem-a.comscilit.com A HIPE is a concentrated emulsion where the internal phase (the dispersed phase) constitutes a very high volume fraction, typically greater than 74%. ajchem-a.com Polymerization of the continuous phase around the dispersed droplets, followed by the removal of the internal phase, results in a monolithic material with a highly interconnected porous structure. ajchem-a.comrsc.org The pore structure of polyHIPEs can be tailored by varying parameters such as the oil-to-water ratio and the type and concentration of porogens used in the continuous phase. ajchem-a.com For instance, acrylonitrile-divinylbenzene based polyHIPEs have been synthesized with varying porogens like toluene and chlorobenzene (B131634) to achieve different morphologies and surface areas. ajchem-a.com Styrene, this compound, and other monomers can be used to create polyHIPE materials with a well-defined open-cell structure. rsc.orgnih.gov

Preparation of Poly(vinylbenzylchloride-co-divinylbenzene) Adsorbents via HIPE

Poly(vinylbenzyl chloride-co-divinylbenzene) [Poly(VBC-co-DVB)] adsorbents with a highly porous structure can be synthesized using the high internal phase emulsion (HIPE) technique. HIPE is a process where a monomer-containing external phase is polymerized around a dispersed internal phase that constitutes a large volume fraction (typically >74%) of the emulsion. This method creates a highly interconnected porous material, often referred to as a polyHIPE.

The synthesis involves creating a water-in-oil (W/O) emulsion. The oil phase consists of the monomers vinylbenzyl chloride (VBC) and this compound (DVB), a surfactant, and a porogenic solvent (a solvent that helps to create pores). The aqueous phase, which forms the internal droplets, typically contains an initiator and an electrolyte to stabilize the emulsion and prevent phenomena like Ostwald ripening.

A typical procedure involves the copolymerization of 4-vinylbenzyl chloride, styrene, and this compound within a HIPE. The continuous oil phase includes these monomers, with DVB acting as the cross-linker, and a porogen such as toluene. A surfactant, for instance, Span 80, is used to stabilize the emulsion. The polymerization is initiated by a water-soluble initiator like potassium persulfate, which is dissolved in the aqueous phase along with an electrolyte like calcium chloride. The emulsion is polymerized at an elevated temperature (e.g., 60°C) to produce the macroporous poly(St-VBC) material. The resulting porous structure is highly effective for applications such as CO2 capture or as a support for catalysts.

Table 1: Example Formulation for HIPE Emulsion to Prepare Poly(St-VBC) Samples This table is based on data for preparing poly(St-VBC) materials with varying amounts of toluene as a porogenic solvent. wikipedia.org

| Component | Role | Example Quantity |

| Oil Phase | ||

| 4-Vinylbenzyl chloride | Monomer | 0.63 g |

| Styrene | Monomer | 2.5 g |

| This compound | Cross-linker | 0.88 g |

| Toluene | Porogenic Solvent | Variable (e.g., 100% relative to oil phase) |

| Span 80 | Surfactant | 20 wt % (relative to oil phase) |

| Aqueous Phase | ||

| Water | Internal Phase | Forms 90% of emulsion volume |

| Potassium Persulfate (K₂S₂O₈) | Initiator | 0.0015 wt % (relative to water phase) |

| Calcium Chloride (CaCl₂) | Stabilizer | 0.016 wt % (relative to water phase) |

Synthesis of Poly(styrene-divinylbenzene)/Polyacrylamide Core-Shell Particles

Micro-sized poly(styrene-divinylbenzene)/polyacrylamide [p(St-DVB)/pAM] core-shell particles are synthesized through a two-step method. nih.govnih.gov

First, the core p(St-DVB) particles are prepared via concentrated emulsion polymerization. nih.govnih.gov In this step, styrene and this compound are polymerized to form cross-linked microspheres. The amount of DVB used influences the cross-linking density of the core.

In the second step, these p(St-DVB) cores are used as seeds for the shell formation. The cores are swelled with the shell monomer, acrylamide (B121943) (AM), in an aqueous medium. Following sufficient swelling, polymerization of the acrylamide is initiated, leading to the formation of a polyacrylamide shell around the polystyrene-divinylbenzene core. nih.govnih.gov

The resulting composite particles often exhibit nearly spherical or sometimes peanut-like morphologies, as observed through scanning electron microscopy (SEM). nih.govnih.gov The particle size distribution can be controlled by adjusting the synthesis parameters; for instance, increasing the amount of DVB tends to result in a narrower diameter distribution for the final core-shell particles. nih.gov

Controlled Polymerization Techniques Incorporating this compound

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization in this compound Systems

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a type of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. uni.lu The technique employs a thiocarbonylthio compound as a chain transfer agent (CTA), commonly known as a RAFT agent. uni.lu

RAFT polymerization can be effectively used to create complex polymer architectures involving this compound. For example, styrene can be grafted from crosslinked poly(this compound) core microspheres using this method. uni.lu In such a process, the poly(DVB) core particles, which possess residual double bonds on their surface, can be used directly for grafting without prior chemical modification. uni.lu

The mechanism involves a rapid equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) chains. uni.lu A RAFT agent, such as 1-phenylethyl dithiobenzoate (PEDB), is used to mediate the polymerization. uni.lu The propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments, releasing a new radical that can initiate further polymerization. This reversible transfer process allows for controlled growth of polymer chains from the surface of the DVB particles. uni.lu The use of a RAFT agent provides control over the weight gain of the particles and the molecular weight of the soluble polymer formed concurrently in the reaction. uni.lu

Copolymerization Kinetics and Mechanisms with this compound

Kinetic Modeling of Monovinyl-Divinyl Monomer Copolymerization/Cross-Linking Reactions

The copolymerization of a monovinyl monomer (like styrene) with a divinyl monomer (like DVB) is a complex process involving the formation of a three-dimensional polymer network. Kinetic models are essential for understanding and predicting the behavior of these systems.

A comprehensive kinetic model for such reactions includes several elementary steps: initiation, propagation, cross-linking (branching), and termination. nih.gov The model must account for the different reactivities of the vinyl groups involved: the monovinyl monomer and the two distinct vinyl groups of the divinyl monomer (the initial vinyl group and the pendant vinyl group that remains after the first has reacted). ipb.pt

These models often use the method of moments to describe the molecular weight distribution of the resulting polymer. nih.gov By solving the moment equations for the polymer species in the sol (the soluble fraction of the polymer), key characteristics of the polymerization can be predicted. These include the conversion of different vinyl groups over time, the average chain length of the polymers, and the number of cross-links. nih.gov Such models can accurately predict the gel point, which is the critical point at which an infinite polymer network first appears. nih.gov Experimental data from the copolymerization of styrene with m- and p-divinylbenzene have been used to validate these kinetic models. ipb.pt

Investigation of Gel Effect and Autoacceleration in this compound Copolymerizations

During the free-radical copolymerization of styrene and this compound, a phenomenon known as the gel effect, or autoacceleration, is often observed. researchgate.net Autoacceleration is characterized by a significant increase in the rate of polymerization and molecular weight. scielo.org.mx

In styrene-DVB systems, autoacceleration can be observed even at low monomer conversions. researchgate.net The onset of this effect is influenced by factors such as the concentration of the cross-linker (DVB) and the initiator. researchgate.net Higher cross-linking density can lead to an earlier onset of autoacceleration because the restricted mobility of the polymer chains becomes significant at an earlier stage of the reaction. acgih.org Thermal effects can also be significant, as the exothermic nature of the polymerization, combined with the increased viscosity that impedes heat dissipation, can lead to a rapid temperature rise, further accelerating the reaction rate. fishersci.se

Chemical Modification and Functionalization Strategies of Poly(this compound) Matrices

Post-polymerization functionalization (PPF) is a versatile strategy for tailoring the properties of poly(this compound) (pDVB) and its copolymers. mdpi.comrsc.org This approach allows for the introduction of a wide array of functional groups onto a pre-existing polymer matrix, enabling the creation of materials with specific adsorption properties, enhanced performance, and suitability for various applications.

The surface of pDVB-based materials can be chemically modified to create adsorbents with tailored selectivities for a range of molecules. researchgate.netosti.gov These modifications are designed to enhance interactions with specific analytes through mechanisms such as hydrogen bonding, electrostatic interactions, and π-π dispersion forces. researchgate.net

Sulfonation introduces sulfonic acid groups (-SO3H) onto the aromatic rings of the pDVB matrix, significantly altering its surface properties. This process typically involves reacting the polymer with a sulfonating agent like concentrated sulfuric acid. rsc.orgaaqr.org The resulting sulfonated pDVB (SDVB) exhibits increased hydrophilicity, making it more effective for adsorbing polar organic compounds such as alcohols and ketones. aaqr.org

The introduction of sulfonic acid groups provides additional active sites for adsorption and can improve the dispersion of other functional materials, such as tungsten oxide, for enhanced metal ion removal. rsc.org Research has shown that SDVB adsorbents have a greater affinity for ethanol and methyl ethyl ketone compared to their non-sulfonated counterparts. aaqr.org The sulfonation process can be confirmed through techniques like Fourier-transform infrared spectroscopy (FTIR), which detects the characteristic bands of the sulfonic acid groups. The thermal stability and morphology of the polymer are also important considerations, with analysis often performed using thermogravimetric analysis (TGA) and scanning electron microscopy (SEM). aaqr.org

Table 2: Comparison of Adsorption Performance of DVB and SDVB Adsorbents aaqr.org

| Compound | Adsorption Increase with SNTS vs. NTS (1-2 h) |

| Methanol (B129727) | 92–116% |

| Methyl Ethyl Ketone (MEK) | 12–20% |

| Benzene, Toluene, Ethylbenzene, o-Xylene (BTEX) | -4 to -15% |

This table demonstrates the enhanced adsorption of polar compounds (methanol, MEK) and slightly decreased adsorption of non-polar aromatic compounds (BTEX) by sulfonated needle trap samplers (SNTS) compared to non-sulfonated needle trap samplers (NTS).

Introducing amine groups into the pDVB matrix creates anion-exchange resins capable of interacting with and removing negatively charged species. google.com A common method involves the chloromethylation of a styrene-DVB copolymer followed by amination. researchgate.net This process can introduce primary, secondary, or tertiary amine functionalities, which can be further quaternized to create strongly basic anion exchangers. google.com

For example, pDVB has been functionalized with polyethyleneimine (PEI) and subsequently quaternized to produce a mixed-mode strong anion-exchange (MAX) adsorbent. x-mol.net This material demonstrated a high ion-exchange capacity and was effective in the solid-phase extraction of bisphenol analogues and monoalkyl phthalate (B1215562) esters from urine samples. x-mol.net Another approach involves the reaction of chloromethylated styrene-DVB copolymers with tertiary amines to form quaternary ammonium (B1175870) bases. google.com The degree of crosslinking with DVB can influence the solvation properties and porosity of the final amine-functionalized resin. google.com

Table 3: Properties of Amine-Functionalized Poly(this compound) Adsorbent x-mol.net

| Property | Value |

| BET Specific Surface Area (S BET ) | 118.5 m² g⁻¹ |

| Pore Volume | 0.37 cm³ g⁻¹ |

| Pore Size | 16.41 nm |

| Ion-Exchange Capacity (IEC) | 0.57 mmol g⁻¹ |

This table summarizes the key physical and chemical properties of a polyethyleneimine-functionalized and quaternized pDVB adsorbent, indicating a high surface area and ion-exchange capacity suitable for anion interactions.

Styrene-DVB copolymers can be functionalized with aminobenzoic acid groups to create adsorbents for the removal of pharmaceutical compounds from aqueous solutions. mdpi.com This is typically achieved through polymer-analogous reactions on a chloromethylated styrene-DVB precursor. mdpi.com The presence and content of the aminobenzoic groups can be confirmed by the detection of nitrogen in the polymer via energy-dispersive X-ray (EDX) analysis. mdpi.comresearchgate.net

The degree of crosslinking with DVB has been shown to influence the functionalization and subsequent adsorption performance. mdpi.comresearchgate.net In a study on the adsorption of antibiotics, copolymers with varying DVB content (6.7%, 10%, and 15%) were functionalized with p-aminobenzoic acid. The resulting materials, designated PAB1, PAB2, and PAB3, respectively, showed that the nitrogen content, and thus the degree of functionalization, increased with the crosslinking degree. mdpi.comresearchgate.net These adsorbents were effective in removing tetracycline, sulfamethoxazole, and amoxicillin (B794) from water. mdpi.com

Table 4: Nitrogen Content in Aminobenzoic-Functionalized Styrene-DVB Copolymers mdpi.comresearchgate.netresearchgate.net

| Adsorbent | DVB Content (%) | Nitrogen Content (N%) |

| PAB1 | 6.7 | 0.47 |

| PAB2 | 10 | 0.85 |

| PAB3 | 15 | 1.30 |

This table shows the direct correlation between the this compound crosslinking degree and the nitrogen content, indicating a higher degree of functionalization with aminobenzoic groups at higher crosslinking.

Grafting polymers onto the surface of pDVB matrices is a powerful technique for enhancing their performance and introducing new functionalities. nih.govuni-bayreuth.de This can be achieved through several approaches, including "grafting-to," "grafting-from," and "grafting-through" methods. nih.gov

The "grafting-to" approach involves attaching pre-synthesized polymer chains with reactive end groups to the functional groups on the pDVB surface. nih.gov For instance, thiol-functionalized polymers can be coupled to the residual double bonds on the surface of pDVB microspheres via thiol-ene chemistry. researchgate.net The "grafting-from" method, also known as surface-initiated polymerization, involves growing polymer chains directly from initiator sites that have been immobilized on the pDVB surface. nih.gov A third method, "grafting-through," utilizes the unreacted vinyl groups on the pDVB surface as monomers for further polymerization. researchgate.net

These surface modification techniques have been used to graft various polymers, such as poly(N-isopropylacrylamide) (pNIPAAm) and poly(2-hydroxyethyl methacrylate) (pHEMA), onto pDVB microspheres. researchgate.net Such modifications can alter surface polarity and introduce stimuli-responsive properties. acs.org For example, grafting with hydrophilic polymers can render the typically hydrophobic pDVB beads more water-wettable. google.com

Characterization of Divinylbenzene Based Polymeric Materials

Morphological and Structural Analysis

The physical form and internal structure of DVB-based polymers are critical determinants of their properties, such as porosity, surface area, and mechanical stability. Techniques that can probe these features are therefore central to their characterization.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of DVB-based polymeric materials. SEM analysis reveals details about particle shape, size distribution, and surface texture.

For instance, poly(divinylbenzene) synthesized via suspension polymerization has been shown to exhibit an irregular spherical morphology, with an average particle size of approximately 2.69 μm. rsc.org The spherical shape suggests that the polymerization process facilitates the formation of well-defined microspheres. rsc.org In other studies, DVB beads have been observed to have well-defined spherical shapes with smooth surfaces, with diameters ranging from 20 µm to 120 µm. frontiersin.org

When DVB is copolymerized with other monomers, the resulting morphology can be significantly altered. For example, in DVB-co-triethoxyvinylsilane (TEVS) microspheres, the molar ratio of the monomers influences the final morphology. mdpi.com Microspheres with a DVB:TEVS ratio of 1:2 show deviations from a perfect spherical shape, while a 2:1 ratio results in more regular, uniform, and smooth surfaces. mdpi.com The particles of these inorganic-organic hybrid materials typically have spherical shapes with diameters ranging from 50 µm to 200 µm. mdpi.com The surface roughness of these spheres increases with a higher proportion of TEVS, indicating its role as a pore-forming agent. mdpi.com

Similarly, the morphology of DMSPS-co-DVB nanopolymers differs from pure DVB polymers, exhibiting a non-ideal spherical shape, a higher tendency to form agglomerates, and a rougher surface. frontiersin.org The synthesis of ethylacrylate:acrylonitrile (B1666552):this compound copolymers by suspension polymerization can produce macroporous structures, with the choice of diluent (toluene or benzine) affecting the final porosity. lew.ro

A study on poly(this compound-co-acrylic acid) copolymers identified six distinct morphologies depending on the crosslinking degree of DVB and the solvent composition, including soluble polymers, swellable microgels, coagulum, and irregular or spherical micro/nanoparticles. researchgate.net This highlights the critical role of synthesis conditions in determining the final polymer architecture. researchgate.net

Interactive Table: Morphological Characteristics of DVB-Based Polymers from SEM

| Polymer System | Synthesis Method | Observed Morphology | Particle Size | Reference |

| poly(DVB) | Suspension Polymerization | Irregular spherical | ~2.69 μm | rsc.org |

| DVB beads | Not specified | Well-defined spherical, smooth surface | 20-120 µm | frontiersin.org |

| DVB:TEVS (1:2) | Suspension Polymerization | Deviations from ideal spherical form, rough surface | 50-200 µm | mdpi.com |

| DVB:TEVS (2:1) | Suspension Polymerization | Regular shape, uniform and smooth surface | 50-200 µm | mdpi.com |

| DMSPS-co-DVB | Not specified | Non-ideal spherical, agglomerated, rough surface | Not specified | frontiersin.org |

| EA:AN:DVB | Suspension Polymerization | Macroporous structures | Not specified | lew.ro |

| poly(DVB-co-AA) | Precipitation Copolymerization | Varied: soluble polymers to microspheres | Not specified | researchgate.net |

Small Angle X-ray Scattering (SAXS) is a technique used to investigate the nanoscale structural features of materials, providing information about pore size, shape, and distribution. In the context of DVB-based polymers, SAXS offers a complementary analysis to microscopy and gas sorption methods.

For DVB-co-triethoxyvinylsilane (TEVS) copolymers, SAXS analysis has been used to probe their structural characteristics, yielding results consistent with nitrogen adsorption-desorption techniques. mdpi.com This suggests that SAXS can effectively characterize the porosity of these hybrid materials. mdpi.com

In a study of DMSPS-co-DVB nanopolymers, SAXS analysis provided detailed insights into the nanostructure, confirming observations made with SEM. frontiersin.org The results indicated that this compound as a linker molecule increases the compactness of the material. frontiersin.org Pure DVB microspheres showed the highest capacity for X-ray scattering and the narrowest size distribution of heterogeneities among the materials tested, as determined by the volume size distribution functions (Dv(R)). frontiersin.org

While not extensively documented in the provided search results for this compound specifically, X-ray tomography is a powerful non-destructive technique for visualizing the internal three-dimensional structure of materials. It can be particularly useful for characterizing density gradients within porous structures like aerogels. This method would allow for the mapping of variations in material density throughout the aerogel, providing insights into the uniformity of the porous network.

Small Angle X-ray Scattering (SAXS) for Microstructure and Porosity

Thermal Analysis of this compound Copolymers

Thermal analysis techniques are crucial for determining the operational limits and processing conditions of DVB copolymers. They provide insights into the material's stability at elevated temperatures and its phase behavior.

Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of polymers by measuring changes in mass as a function of temperature. For DVB-based copolymers, TGA reveals the temperatures at which degradation processes occur, providing critical information about their service temperature and decomposition pathways.

The thermal decomposition of DVB copolymers is influenced by the degree of crosslinking and the nature of the comonomers. For instance, studies on acrylonitrile (AN)/divinylbenzene (DVB) copolymers have shown that the decomposition temperatures are dependent on the amounts of AN and DVB used in the synthesis. researchgate.net The TGA and its derivative (DTG) curves for these copolymers typically exhibit two distinct stages of thermodegradation. researchgate.net Similarly, the thermal decomposition temperature of polystyrene-type beads increases with a higher degree of crosslinking with DVB, indicating enhanced thermal stability. researchgate.net

A recent study on poly(this compound) synthesized via suspension polymerization demonstrated its strong thermal stability, with no significant degradation observed up to 240 °C. rsc.org The major degradation of this polymer initiated above 400 °C. rsc.org TGA can also be used to determine the composition of multi-component materials, such as the filler content in composites.

Kinetic analysis of TGA data, using methods like the Flynn-Wall-Ozawa and Friedman methods, can provide the activation energy for the degradation process. researchgate.net This information is valuable for predicting the long-term thermal stability and lifetime of polymeric materials. For example, the activation energy for the degradation of polyaniline-graphene oxide composites was found to be influenced by the amount of graphene oxide, indicating a synergistic effect on thermal stability.

Table 1: TGA Data for a Poly(this compound) Polymer

| Temperature Range | Mass Loss (%) | Description |

|---|---|---|

| < 240 °C | Minimal | Stable region |

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of polymers, including the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). hu-berlin.detorontech.com The glass transition is a critical property for polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. eag.com This transition is observed as a step-like change in the heat flow signal on a DSC curve. hu-berlin.de

For DVB-crosslinked polymers, the Tg is significantly influenced by the degree of crosslinking. An increase in the DVB content leads to a higher Tg, which indicates improved heat resistance. scispace.com This is because the crosslinks restrict the mobility of the polymer chains, requiring more thermal energy for the transition to the rubbery state. Molecular dynamics simulations have corroborated these experimental findings, showing that as the cross-linking degree in polystyrene (PS) reinforced with DVB increases, the glass transition temperature also increases. scispace.com

DSC can also be used to investigate the phase behavior of DVB copolymers. In some cases, only a single glass transition is observed in copolymer mixtures, indicating good compatibility between the components. researchgate.net However, for some complex polymers, particularly rigid conjugated polymers, detecting a clear Tg can be challenging due to a very small change in specific heat capacity (ΔCp) at the transition. osti.gov In such instances, specialized DSC techniques or careful experimental design, such as analyzing enthalpy relaxation after physical aging, can be employed to reveal the glass transition region. osti.gov

The thermal history of a polymer can also affect its DSC thermogram. For example, physically aged polymers may exhibit an endothermic peak near the glass transition, known as enthalpic relaxation, which corresponds to the heat flow associated with the polymer chains moving to a more relaxed state. eag.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

Textural Properties and Porosity Measurement